N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]adamantane-1-carboxamide
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Overview
Description
N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]adamantane-1-carboxamide is a compound that features a unique combination of a triazole ring and an adamantane structure. The triazole ring is known for its stability and ability to form hydrogen bonds, making it a valuable scaffold in medicinal chemistry . The adamantane structure, on the other hand, is known for its rigidity and bulkiness, which can influence the compound’s pharmacokinetic properties .
Mechanism of Action
Target of Action
The compound contains a 1,2,4-triazole moiety, which is a type of heterocyclic compound. 1,2,4-Triazole derivatives have been found to exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer effects
Mode of Action
Many 1,2,4-triazole derivatives are known to interact with various enzymes and receptors in the body, leading to their diverse biological activities .
Biochemical Pathways
Without specific information on the compound, it’s challenging to determine the exact biochemical pathways it might affect. Based on the presence of the 1,2,4-triazole moiety, it could potentially interfere with the synthesis of ergosterol, a key component of fungal cell membranes, similar to other triazole-based antifungal agents .
Pharmacokinetics
1,2,4-triazole derivatives are generally well absorbed and can be metabolized by the liver .
Result of Action
Based on the biological activities of other 1,2,4-triazole derivatives, it could potentially have antifungal, antibacterial, or anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]adamantane-1-carboxamide typically involves the formation of the triazole ring followed by the attachment of the adamantane moiety. . This reaction is favored for its high yield and selectivity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety . The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or the adamantane moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of triazole N-oxides, while reduction can yield various reduced triazole derivatives .
Scientific Research Applications
N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]adamantane-1-carboxamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring structure and have similar chemical properties.
Adamantane derivatives: These compounds share the adamantane structure and have similar pharmacokinetic properties.
Uniqueness
N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]adamantane-1-carboxamide is unique due to the combination of the triazole ring and the adamantane structure. This combination provides a balance of stability, bioavailability, and the ability to form hydrogen bonds, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O/c1-12(2)16(9-22-11-19-10-20-22)21-17(23)18-6-13-3-14(7-18)5-15(4-13)8-18/h10-16H,3-9H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVBSVBBRAJGBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=NC=N1)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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